molecular formula C9H16INO4 B13146671 2-((tert-Butoxycarbonyl)amino)-4-iodobutanoic acid

2-((tert-Butoxycarbonyl)amino)-4-iodobutanoic acid

Cat. No.: B13146671
M. Wt: 329.13 g/mol
InChI Key: UOTTZTYQFUIRCQ-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-4-iodobutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its role in protecting amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-iodobutanoic acid typically involves the protection of the amino group with a Boc group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The iodination step can be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-4-iodobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-4-iodobutanoic acid is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action for 2-((tert-Butoxycarbonyl)amino)-4-iodobutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-4-iodobutanoic acid is unique due to the presence of the iodine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H16INO4

Molecular Weight

329.13 g/mol

IUPAC Name

4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C9H16INO4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

UOTTZTYQFUIRCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCI)C(=O)O

Origin of Product

United States

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